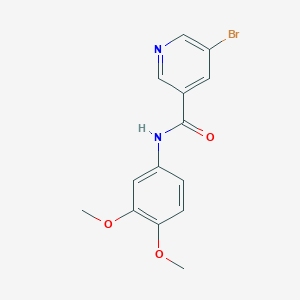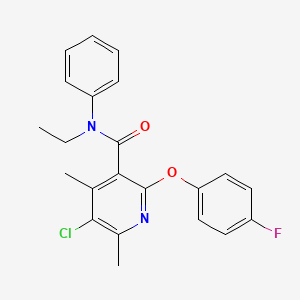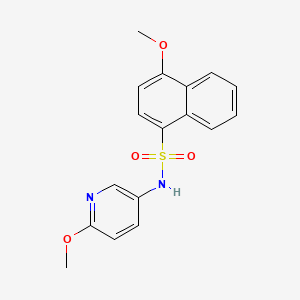![molecular formula C19H20ClNO4 B15005582 Propionic acid, 3-[(benzo[1,3]dioxol-5-ylmethyl)amino]-3-(2-chlorophenyl)-, ethyl ester](/img/structure/B15005582.png)
Propionic acid, 3-[(benzo[1,3]dioxol-5-ylmethyl)amino]-3-(2-chlorophenyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(2-CHLOROPHENYL)PROPANOATE is a complex organic compound that features a benzodioxole moiety, a chlorophenyl group, and an ethyl ester. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural uniqueness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(2-CHLOROPHENYL)PROPANOATE typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Amination Reaction: The benzodioxole derivative is then subjected to an amination reaction with a suitable amine, such as 2-chlorophenylamine, under catalytic conditions.
Esterification: The final step involves esterification with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(2-CHLOROPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(2-CHLOROPHENYL)PROPANOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties and as a lead compound for drug development.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(2-CHLOROPHENYL)PROPANOATE involves interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound can modulate signaling pathways related to cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 3-(1,3-BENZODIOXOL-5-YL)ACRYLATE: Shares the benzodioxole moiety but differs in the presence of an acrylate group.
BENZODIOXOLE DERIVATIVES: Various derivatives with different substituents on the benzodioxole ring.
Uniqueness
ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(2-CHLOROPHENYL)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C19H20ClNO4 |
|---|---|
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
ethyl 3-(1,3-benzodioxol-5-ylmethylamino)-3-(2-chlorophenyl)propanoate |
InChI |
InChI=1S/C19H20ClNO4/c1-2-23-19(22)10-16(14-5-3-4-6-15(14)20)21-11-13-7-8-17-18(9-13)25-12-24-17/h3-9,16,21H,2,10-12H2,1H3 |
Clé InChI |
IPGLZCKRRGVLFN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC=CC=C1Cl)NCC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-(phenylcarbonyl)-3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione](/img/structure/B15005517.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}-2-fluorobenzamide](/img/structure/B15005540.png)
![2-{4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazin-1-yl}acetamide](/img/structure/B15005544.png)
![3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B15005547.png)
![10-butyl-1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B15005554.png)
![Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-pyrrolidin-1-yl-](/img/structure/B15005557.png)

![{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetic acid](/img/structure/B15005577.png)
![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15005578.png)
amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B15005590.png)

![2-ethoxy-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15005594.png)

